molecular formula C25H46O2 B14292966 Pentacosa-2,4-dienoic acid CAS No. 116127-15-2

Pentacosa-2,4-dienoic acid

Cat. No.: B14292966
CAS No.: 116127-15-2
M. Wt: 378.6 g/mol
InChI Key: WMKJPZOLDXKHFP-UHFFFAOYSA-N
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Description

Pentacosa-2,4-dienoic acid is a long-chain fatty acid with the molecular formula C25H46O2 It is characterized by the presence of two conjugated double bonds at positions 2 and 4 in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacosa-2,4-dienoic acid typically involves the use of long-chain alkenes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienoic acid. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as plant oils. The process includes steps like esterification, hydrogenation, and subsequent purification to obtain the pure compound. The use of catalysts such as palladium on carbon (Pd/C) is common in these processes.

Chemical Reactions Analysis

Types of Reactions

Pentacosa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the double bonds to form saturated fatty acids.

    Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of pentacosanoic acid.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pentacosa-2,4-dienoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of pentacosa-2,4-dienoic acid involves its interaction with cellular membranes and enzymes. The conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pentadeca-2,4-dienoic acid: A shorter chain dienoic acid with similar chemical properties.

    Hexacosa-2,4-dienoic acid: A longer chain dienoic acid with additional carbon atoms.

Uniqueness

Pentacosa-2,4-dienoic acid is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and chemical properties. Its long chain length makes it particularly suitable for applications in materials science and industrial chemistry.

Properties

CAS No.

116127-15-2

Molecular Formula

C25H46O2

Molecular Weight

378.6 g/mol

IUPAC Name

pentacosa-2,4-dienoic acid

InChI

InChI=1S/C25H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h21-24H,2-20H2,1H3,(H,26,27)

InChI Key

WMKJPZOLDXKHFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)O

Origin of Product

United States

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